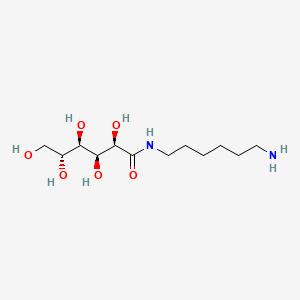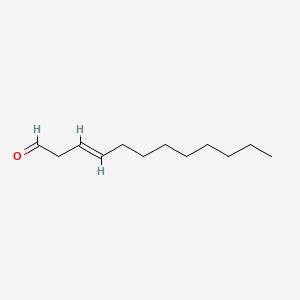
3-Dodecenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Dodecenal is an organic compound with the molecular formula C₁₂H₂₂O . It is a colorless liquid with a strong, citrus-like odor, commonly used as a fragrance ingredient in cosmetics and personal care products due to its pleasant scent and ability to mask unpleasant odors . The compound exists in two stereoisomeric forms: (E)-3-Dodecenal and (Z)-3-Dodecenal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Dodecenal can be synthesized through various organic reactions. One common method involves the hydroformylation of 1-dodecene, followed by dehydration to form the aldehyde. The reaction conditions typically include the use of a rhodium catalyst and high pressure of carbon monoxide and hydrogen.
Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of dodecane using a suitable oxidizing agent, such as potassium permanganate or chromium trioxide. The reaction is carried out under controlled conditions to ensure the selective formation of the aldehyde group.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form dodecanoic acid.
Reduction: The compound can be reduced to 3-dodecenol using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed:
Oxidation: Dodecanoic acid.
Reduction: 3-Dodecenol.
Substitution: Various substituted dodecenes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Dodecenal has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its role in pheromone signaling in certain insect species.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Employed as a fragrance ingredient in cosmetics and personal care products.
Mécanisme D'action
The mechanism by which 3-Dodecenal exerts its effects varies depending on its application:
Fragrance: The compound interacts with olfactory receptors in the nose, triggering a sensory response that is perceived as a citrus-like odor.
Antimicrobial: It disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Pheromone Signaling: In insects, it binds to specific receptors, triggering behavioral responses such as mating or aggregation.
Comparaison Avec Des Composés Similaires
3-Dodecanal: Similar structure but lacks the double bond.
3-Dodecenol: The alcohol counterpart of 3-Dodecenal.
Dodecanoic Acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its double bond in the carbon chain, which imparts distinct chemical reactivity and biological activity compared to its saturated counterparts .
Propriétés
Numéro CAS |
76595-72-7 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
(E)-dodec-3-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10,12H,2-8,11H2,1H3/b10-9+ |
Clé InChI |
HBBONAOKVLYWBI-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/CC=O |
SMILES canonique |
CCCCCCCCC=CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


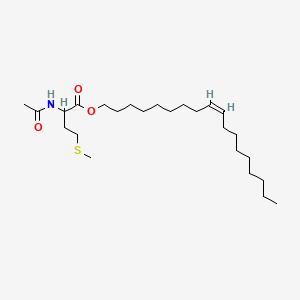
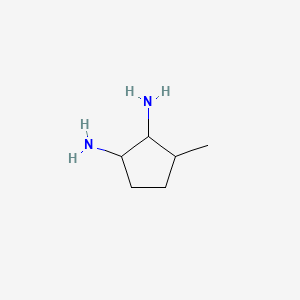
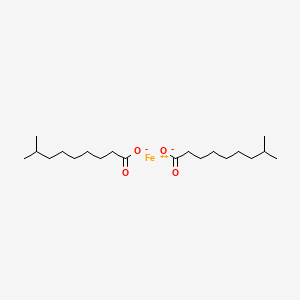
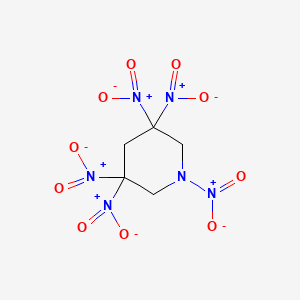
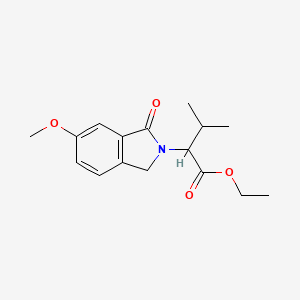

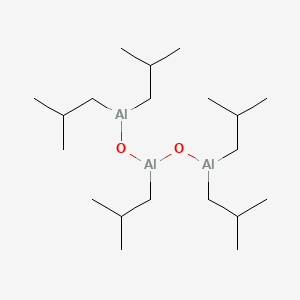


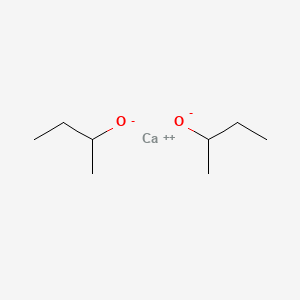

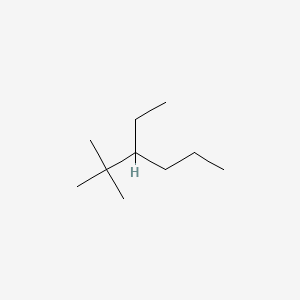
![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
